3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Beschreibung
3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a bicyclic heterocyclic compound featuring a pyrazole ring fused with a tetrahydropyran moiety and substituted at the 3-position with a 4-bromophenyl group. This scaffold is part of a broader class of pyranopyrazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, particularly as anticancer agents . The bromophenyl substituent enhances electron-withdrawing properties and may influence binding interactions with biological targets, such as DNA topoisomerases or kinases .
Eigenschaften
Molekularformel |
C12H11BrN2O |
|---|---|
Molekulargewicht |
279.13 g/mol |
IUPAC-Name |
3-(4-bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole |
InChI |
InChI=1S/C12H11BrN2O/c13-9-3-1-8(2-4-9)12-10-7-16-6-5-11(10)14-15-12/h1-4H,5-7H2,(H,14,15) |
InChI-Schlüssel |
CVHULAFFKBPCSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC2=C1NN=C2C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization with a suitable dicarbonyl compound under acidic conditions to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The bromine atom allows for nucleophilic substitution reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Palladium catalysts with boronic acids for Suzuki-Miyaura coupling.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The bromophenyl group enhances its binding affinity to these targets, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Physicochemical Properties
The structural uniqueness of 3-(4-bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole lies in its brominated aromatic substituent. Key analogs with distinct substituents include:
The bromophenyl derivative (C₁₃H₁₁BrN₂O, ~299.15 g/mol) exhibits moderate lipophilicity compared to the trifluoromethyl analog, which has a lower molecular weight but higher LogP. The fluorine-containing analogs (e.g., 4-fluorophenyl, trifluoromethyl) may exhibit improved metabolic stability due to reduced oxidative degradation .
Anticancer Activity
- 3-(4-Bromophenyl) derivative : Demonstrated IC₅₀ values of 8.2–12.5 μM against MCF-7 (breast) and HCT-116 (colon) cancer cells, likely via TopoIIα inhibition .
- 3-(Trifluoromethyl) analog : Exhibited potent activity against PC-3 (prostate) cells (IC₅₀ = 5.8 μM), attributed to enhanced membrane permeability from the CF₃ group .
- Compound 286 (1,4,6,7-tetrahydropyrano[4,3-c]pyrazole): Showed selective inhibition of HGC-27 (gastric) and PC-3 cells (IC₅₀ = 3.4–4.1 μM) .
Antimicrobial and Antioxidant Properties
Pyranopyrazoles with electron-withdrawing groups (e.g., Br, Cl) exhibit moderate antimicrobial activity. For example, 3-(4-chlorophenyl) analogs displayed MIC values of 16–32 μg/mL against Staphylococcus aureus .
Biologische Aktivität
3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic compound notable for its unique fused ring structure and diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C12H11BrN2O
- Molecular Weight : 279.13 g/mol
- IUPAC Name : 3-(4-bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
- Structure : The compound features a pyrazole ring fused with a tetrahydropyran ring and a bromophenyl substituent, which enhances its biological activity by improving binding affinity to molecular targets .
The biological activity of 3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is primarily attributed to its ability to interact with specific molecular targets. These interactions may inhibit enzymes or receptors involved in various disease pathways. The presence of the bromophenyl group is believed to enhance its binding affinity and selectivity towards these targets .
Antimicrobial Activity
Recent studies have indicated that compounds similar to 3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole exhibit significant antibacterial properties. For instance:
- Study Findings : A series of substituted pyrazoles demonstrated broad-spectrum antibacterial activity against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Anticancer Properties
Research has also highlighted the potential anticancer effects of this compound:
- Cell Line Studies : In vitro assays on cancer cell lines have shown that 3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole can induce apoptosis and inhibit cell proliferation. The compound's efficacy varies depending on the type of cancer cells tested .
- Mechanistic Insights : The compound may exert its anticancer effects through the modulation of signaling pathways involved in cell growth and survival .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-(4-Bromophenyl)-1-methyl-1H-pyrazole | Lacks tetrahydropyran ring | Moderate antibacterial activity |
| 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | Contains additional functional groups | Enhanced anticancer properties |
This table illustrates how structural variations can influence biological activity.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives including 3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole. The results indicated that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .
Study on Anticancer Activity
In another study focusing on cancer therapy:
- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).
- Results : The compound showed IC50 values of 25 µM for MCF-7 and 30 µM for HeLa cells. Apoptotic assays confirmed that treatment with the compound led to increased levels of apoptotic markers such as caspase-3 activation.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
